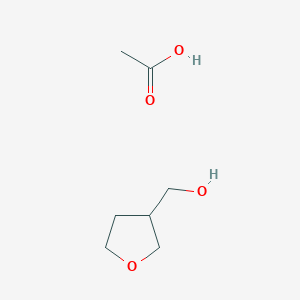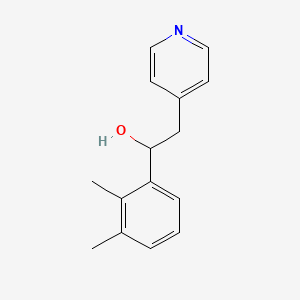
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, a pyridine ring at the 4 position, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylketone.
Reduction: Formation of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, influencing their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylmethanol
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethane
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylketone
Uniqueness
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol is unique due to its specific combination of functional groups and structural features. The presence of both a phenyl and pyridine ring, along with the ethanol moiety, provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-14(12(11)2)15(17)10-13-6-8-16-9-7-13/h3-9,15,17H,10H2,1-2H3 |
Clave InChI |
GGPSYPLXXCOPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(CC2=CC=NC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
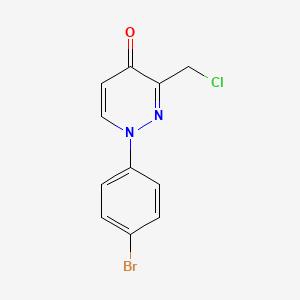
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)

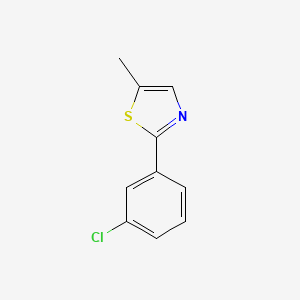

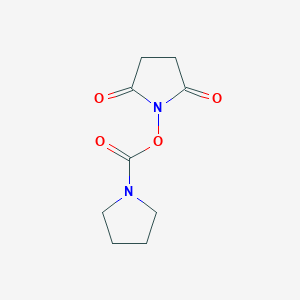



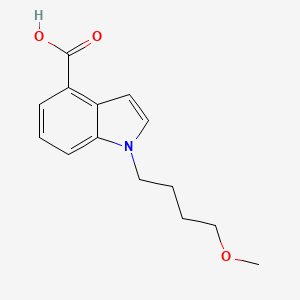
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
